2-(N-benzylmethylsulfonamido)acetic acid
Description
2-(N-Benzylmethylsulfonamido)acetic acid (CAS: 276695-32-0) is a sulfonamide-functionalized acetic acid derivative with the molecular formula $ \text{C}{10}\text{H}{13}\text{NO}_4\text{S} $ and a molecular weight of 255.28 g/mol. Its structure features a benzylmethylsulfonamido group attached to the α-carbon of acetic acid (Fig. 1). This compound is of interest in medicinal chemistry due to the sulfonamide moiety, which is prevalent in bioactive molecules with antimicrobial, antiviral, and enzyme-inhibitory properties .
Properties
IUPAC Name |
2-[benzyl(methylsulfonyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-16(14,15)11(8-10(12)13)7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJFVWJWYPWOKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=CC=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70306147 | |
| Record name | N-benzyl-N-(methylsulfonyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70306147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
276695-32-0 | |
| Record name | N-benzyl-N-(methylsulfonyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70306147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-benzylmethylsulfonamido)acetic acid typically involves the reaction of glycine with benzyl chloride and methylsulfonyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product through a series of steps involving purification and crystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk manufacturing techniques, including the use of large reactors and continuous flow systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(N-benzylmethylsulfonamido)acetic acid undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituting reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(N-benzylmethylsulfonamido)acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 2-(N-benzylmethylsulfonamido)acetic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis .
Comparison with Similar Compounds
Crystallographic Behavior
- Methyl 2-(benzenesulfonamido)acetate forms extended chains along the b-axis via C7–H7B···O3 interactions and interchain N–H···O hydrogen bonds, enhancing thermal stability .
- 2-(Benzenesulfonamido)acetic acid exhibits dimeric structures through O–H···O hydrogen bonds, stabilized by weaker C–H···C interactions .
- In contrast, 2-(5-cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid (a structurally distinct analog) forms anti-parallel dimers via O–H···O bonds, further stabilized by π-stacking of benzofuran rings .
Electronic and Steric Effects
- The 4-acetamido group in $ \text{C}{11}\text{H}{14}\text{N}2\text{O}5\text{S} $ improves aqueous solubility due to hydrogen-bonding capacity, a critical factor in bioavailability .
Biological Activity
2-(N-benzylmethylsulfonamido)acetic acid, a glycine derivative with the molecular formula C10H13NO4S, has emerged as a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H13NO4S
- Molecular Weight : 243.28 g/mol
- IUPAC Name : 2-[benzyl(methylsulfonyl)amino]acetic acid
- Physical State : White crystalline powder, soluble in water and organic solvents.
The unique structure of this compound combines a benzyl group with a methylsulfonyl moiety, contributing to its distinct chemical and biological properties.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Pseudomonas aeruginosa | 10 | 128 µg/mL |
Anticancer Properties
This compound has also been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The compound appears to inhibit cell proliferation by modulating key signaling pathways involved in cell cycle regulation.
The compound interacts with specific molecular targets, leading to:
- Inhibition of cell growth : By blocking the activity of enzymes critical for DNA replication.
- Induction of apoptosis : Through the activation of caspase pathways.
In a study evaluating its effects on MCF-7 breast cancer cells, treatment with 50 µM of the compound resulted in a significant reduction in cell viability (approximately 70% inhibition compared to control).
Case Studies
-
Study on Antimicrobial Efficacy
- A recent study assessed the antimicrobial effects of various concentrations of this compound against clinical isolates. Results indicated that the compound exhibited dose-dependent activity, particularly against resistant strains.
-
Investigation of Anticancer Activity
- In vitro experiments conducted on HT-29 colon cancer cells revealed that treatment with the compound at concentrations ranging from 25 to 100 µM led to increased apoptosis rates and reduced colony formation.
Safety and Toxicity
Preliminary toxicity studies indicate that this compound has low toxicity profiles in animal models. LD50 values suggest it is safe at therapeutic doses, making it a viable candidate for further pharmacological development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
